molecular formula C17H22Cl2N2O B4182818 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine

Cat. No. B4182818
M. Wt: 341.3 g/mol
InChI Key: KKRUJNOKXCJHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine, also known as MK-212, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique pharmacological properties.

Mechanism of Action

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine acts as a partial agonist at 5-HT2C receptors, meaning that it activates these receptors to a lesser extent than the endogenous ligand serotonin. It has been shown to increase the firing rate of neurons in the hypothalamus and other brain regions, leading to changes in appetite, mood, and sleep. 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine also has affinity for other serotonin receptor subtypes, although its effects on these receptors are less well understood.
Biochemical and Physiological Effects
In addition to its effects on the central nervous system, 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine has been shown to have peripheral effects on various organ systems. It has been shown to increase heart rate and blood pressure, as well as stimulate the release of hormones such as cortisol and prolactin. 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine has also been shown to have anti-inflammatory effects, although the mechanism underlying this effect is not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine in lab experiments is its selectivity for 5-HT2C receptors, which allows for more precise investigation of the role of these receptors in various physiological processes. However, one limitation is its partial agonist activity, which may complicate interpretation of results. Additionally, the effects of 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine on other serotonin receptor subtypes may confound results in certain experimental paradigms.

Future Directions

There are several potential future directions for research on 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine. One area of interest is the role of 5-HT2C receptors in the regulation of energy balance and metabolism, which could have implications for the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine as a therapeutic agent for psychiatric disorders such as depression and anxiety, although further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine has been widely used in scientific research as a tool to study the function of various neurotransmitter systems in the brain. It has been shown to selectively activate serotonin 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine has also been used to investigate the role of 5-HT2C receptors in the pathophysiology of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

(2,2-dichloro-1-methylcyclopropyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O/c1-16(13-17(16,18)19)15(22)21-11-9-20(10-12-21)8-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRUJNOKXCJHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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